molecular formula C₃₂H₂₉D₈N₂O₆ B1155208 Cinnarizine-d8 Glucuronide

Cinnarizine-d8 Glucuronide

Cat. No.: B1155208
M. Wt: 553.69
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnarizine-d8 Glucuronide is a deuterated, glucuronidated metabolite of Cinnarizine, designed for use as a critical research tool in analytical chemistry and pharmaceutical development. This compound serves as a stable-isotope labeled internal standard for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications, essential for the precise quantification and validation of analytical methods . Its primary research value lies in studying the metabolic fate of Cinnarizine, a piperazine-derivative antihistamine and calcium channel blocker used for treating vertigo and motion sickness . After administration, Cinnarizine is metabolized in the liver via processes including glucuronidation . Using this deuterated glucuronide standard allows researchers to accurately track and measure the formation and concentration of this specific metabolite in complex biological matrices, enabling advanced pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies . This is crucial for understanding drug-drug interactions, metabolic pathways, and the overall biotransformation of the parent drug. The incorporation of deuterium atoms provides a distinct mass difference from the non-labeled analyte, ensuring reliable and interference-free detection in mass spectrometry. This product is offered with a high level of isotopic enrichment and purity, guaranteeing consistent and reliable performance in sensitive laboratory assays. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

Molecular Formula

C₃₂H₂₉D₈N₂O₆

Molecular Weight

553.69

Origin of Product

United States

Advanced Synthetic and Derivatization Strategies for Research Compounds

Methodologies for the Chemical Synthesis of Deuterated Glucuronides

The chemical synthesis of deuterated glucuronides is a multi-step process that requires careful selection of synthetic routes to ensure high isotopic purity and yield. A common and effective method for glucuronidation is the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol or, in the case of N-glucuronides, a nucleophilic nitrogen atom. researchgate.net

For the synthesis of Cinnarizine-d8 Glucuronide, the process would commence with a suitably protected glucuronic acid donor, typically a brominated glucuronate derivative with protecting groups such as acetates or benzoates on the hydroxyl functionalities. The deuterated aglycone, Cinnarizine-d8, would then be reacted with the glucuronic acid donor in the presence of a promoter, such as a silver or mercury salt, to facilitate the formation of the glycosidic bond. The reaction is followed by deprotection steps to remove the protecting groups from the glucuronic acid moiety, yielding the final this compound.

Alternative methods for glucuronide synthesis include the use of trichloroacetimidate donors, which can be activated under milder acidic conditions, and enzymatic synthesis using UDP-glucuronosyltransferases (UGTs). nih.govnih.gov However, for the preparation of a stable, well-characterized research standard, chemical synthesis is often preferred due to its scalability and the ability to control stereochemistry. rsc.org

Table 1: Comparison of Glucuronide Synthesis Methodologies

Methodology Advantages Disadvantages Typical Promoters/Catalysts
Koenigs-Knorr Reaction Well-established, versatile for various aglycones. Requires heavy metal promoters, anomeric mixture possible. Silver carbonate, silver triflate, mercury(II) cyanide.
Trichloroacetimidate Method Milder reaction conditions, good yields. Donor can be moisture-sensitive. Boron trifluoride etherate, trimethylsilyl triflate.

| Enzymatic Synthesis | High stereoselectivity, environmentally friendly. | Enzyme specificity can be limiting, lower yields for some substrates. | UDP-glucuronosyltransferases (UGTs). |

Isotopic Labeling Approaches for Site-Specific Deuteration of Cinnarizine (B98889)

The synthesis of Cinnarizine-d8 involves the site-specific incorporation of eight deuterium (B1214612) atoms into the Cinnarizine molecule. The diphenylmethylpiperazine structure of cinnarizine offers several potential sites for deuteration. wikipedia.org Typically, the deuterium atoms are introduced into metabolically stable positions to prevent back-exchange in biological systems. For Cinnarizine-d8, the piperazine ring is a common target for deuteration.

One synthetic approach involves the use of deuterated starting materials. For instance, piperazine-d8 can be synthesized and then elaborated through sequential alkylation steps to produce Cinnarizine-d8. The synthesis of cyclizine, a structurally related diphenylmethylpiperazine derivative, can be achieved by the Eschweiler-Clarke methylation of diphenylmethylpiperazine or by reacting benzhydryl bromide with 1-methylpiperazine. wikipedia.org A similar strategy could be employed for Cinnarizine, using deuterated precursors.

Another strategy is direct deuterium exchange on the final Cinnarizine molecule or a late-stage intermediate. This can be achieved using a deuterium source such as deuterium gas (D2) with a suitable catalyst (e.g., palladium on carbon) or deuterated solvents like D2O under acidic or basic conditions. The choice of method depends on the desired labeling pattern and the stability of the molecule under the reaction conditions.

Chemical Derivatization Techniques for Glucuronide Formation

The formation of the glucuronide bond with the tertiary amine of the piperazine moiety in Cinnarizine-d8 results in a quaternary ammonium-linked glucuronide, also known as an N+-glucuronide. nih.govsemanticscholar.org This type of glucuronidation is a known metabolic pathway for many drugs containing tertiary amines. researchgate.net

The chemical derivatization to form this N+-glucuronide typically follows the principles of the Koenigs-Knorr reaction as previously mentioned. The nucleophilic tertiary amine of the Cinnarizine-d8 attacks the anomeric center of the activated glucuronic acid donor. The reaction conditions, such as solvent, temperature, and the nature of the protecting groups on the glucuronic acid, are optimized to maximize the yield of the desired β-glucuronide isomer.

Table 2: Key Steps in the Chemical Derivatization for Glucuronide Formation

Step Description Key Reagents and Conditions
1. Protection of Glucuronic Acid Hydroxyl and carboxyl groups of glucuronic acid are protected to prevent side reactions. Acetic anhydride, benzoyl chloride.
2. Activation of the Anomeric Center The anomeric hydroxyl group is converted into a good leaving group. HBr in acetic acid to form the glycosyl bromide.
3. Glycosylation The deuterated aglycone (Cinnarizine-d8) is coupled with the activated glucuronic acid donor. Cinnarizine-d8, silver carbonate, in an aprotic solvent.

| 4. Deprotection | The protecting groups are removed from the glucuronic acid moiety to yield the final product. | Base-catalyzed hydrolysis (e.g., sodium methoxide) for ester protecting groups. |

Analytical Characterization and Purity Assessment for Research Grade Standards

The purity and structural integrity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound. nih.govimpactfactor.org These techniques separate the target compound from any starting materials, by-products, or degradation products.

A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net Detection is commonly performed using a UV detector, as the aromatic rings in the cinnarizine moiety provide strong chromophores. The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram. For research-grade standards, a purity of ≥98% is generally required.

Table 3: Illustrative HPLC Purity Analysis Parameters

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate in Water, B: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Expected Retention Time | ~8-10 minutes |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of this compound. uq.edu.au The mass spectrum will show the molecular ion corresponding to the mass of the deuterated glucuronide. Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing the fragmentation pattern. A characteristic fragmentation of glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). uab.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information.

²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their location and the isotopic enrichment. nih.govrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability as a high-purity research-grade standard for quantitative analytical studies.

Sophisticated Analytical Methodologies for Metabolite Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug metabolites in biological matrices. researchgate.netscispace.com This technique offers exceptional selectivity and sensitivity, enabling the direct measurement of glucuronides without the need for derivatization or hydrolysis. researchgate.netscispace.com

The development of a robust LC-MS/MS method for Cinnarizine-d8 Glucuronide would involve a systematic optimization of chromatographic and mass spectrometric conditions. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would likely be employed for the separation of the analyte from endogenous matrix components.

Chromatographic Conditions: The separation would typically be achieved on a C18 column. nih.govijpsr.comnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure efficient ionization. ijpsr.comnih.gov A gradient elution program would be optimized to achieve a short run time while ensuring adequate separation from potential interferences.

Mass Spectrometric Conditions: For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be utilized. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For this compound, the precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be generated through collision-induced dissociation.

A hypothetical MRM transition for this compound could be based on the fragmentation of the parent compound, Cinnarizine (B98889), which has a transition of m/z 369.250/167.150. ijpsr.com The addition of a glucuronic acid moiety (C6H8O6, molecular weight 176.12 g/mol ) and eight deuterium (B1214612) atoms would significantly increase the mass of the precursor ion.

Method validation would be performed according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
LC System UHPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Isotopically labeled compounds are ideal internal standards in LC-MS/MS assays due to their similar physicochemical properties to the analyte, yet distinct mass. This allows them to co-elute with the analyte, effectively compensating for variations in sample preparation, injection volume, and ionization efficiency. Cinnarizine-d8 has been successfully used as an internal standard for the quantification of Cinnarizine. ijpsr.com

In a bioanalytical assay for the quantification of Cinnarizine Glucuronide, this compound would serve as the ideal internal standard. Its use would ensure the accuracy and precision of the measurement of the non-labeled metabolite in biological samples such as plasma or urine.

The optimization of ionization and fragmentation parameters is a critical step in developing a sensitive and specific LC-MS/MS method. For deuterated glucuronides like this compound, these parameters would be fine-tuned through direct infusion of a standard solution into the mass spectrometer.

Ionization Parameters: Key ionization parameters to be optimized include the spray voltage, source temperature, and gas flows (nebulizer and heater gases). The goal is to achieve stable and efficient ionization of the precursor molecule.

Fragmentation Parameters: The collision energy (CE) and cell exit potential (CXP) are the primary fragmentation parameters that are optimized to obtain abundant and stable product ions. For glucuronide conjugates, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed. researchgate.net The fragmentation pattern of deuterated glucuronides is generally similar to their non-deuterated counterparts, with a mass shift corresponding to the number of deuterium atoms.

Table 2: Hypothetical Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cinnarizine Glucuronide545.3369.225
This compound (IS)553.3377.225

High-Resolution Mass Spectrometry (HRMS) for Untargeted Metabolite Profiling

High-resolution mass spectrometry (HRMS) has become an invaluable tool for untargeted metabolite profiling, enabling the comprehensive analysis of all detectable metabolites in a biological sample. pharmaron.commdpi.com This approach is particularly useful for identifying novel or unexpected metabolites.

Data-Dependent Acquisition (DDA): In a DDA workflow, the mass spectrometer performs a full scan to detect all ions within a specified mass range. The most intense ions from the full scan are then selected for fragmentation to generate MS/MS spectra. This approach is effective for identifying the most abundant metabolites.

Data-Independent Acquisition (DIA): In a DIA strategy, the mass spectrometer fragments all ions within a specified mass range without prior selection. This results in the acquisition of MS/MS spectra for all detectable ions, providing a more comprehensive dataset, especially for lower abundance metabolites.

HRMS-based metabolite identification workflows involve the use of accurate mass measurements and fragmentation data to determine the elemental composition and structure of unknown metabolites. pharmaron.com For this compound, HRMS would confirm its elemental composition with high accuracy, distinguishing it from other potential metabolites.

The fragmentation patterns obtained from HRMS can provide valuable structural information. The presence of characteristic fragment ions and neutral losses can help to elucidate the structure of the metabolite. In the case of deuterated glucuronides, the mass shift in the fragment ions can confirm the location of the deuterium label.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

While liquid chromatography-mass spectrometry (LC-MS) is more commonly employed for the analysis of non-volatile and thermally labile glucuronide conjugates, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of volatile metabolites that may be formed through metabolic pathways or as degradation products. For a compound like this compound, direct analysis by GC-MS is not feasible due to its high molecular weight and low volatility. However, GC-MS can be utilized following a two-step process involving enzymatic hydrolysis to cleave the glucuronic acid moiety, followed by derivatization to increase the volatility of the resulting Cinnarizine-d8.

The derivatization step is crucial and often involves reactions such as silylation or acylation to convert polar functional groups (like hydroxyl and amine groups) into less polar, more volatile derivatives. The choice of derivatizing agent is critical and depends on the specific functional groups present in the Cinnarizine-d8 molecule. The subsequent GC-MS analysis provides excellent chromatographic separation and mass spectral data that can be used for both qualitative identification and quantitative measurement. The mass spectrometer detector offers high sensitivity and selectivity, allowing for the detection of trace amounts of the metabolite.

Enzymatic Hydrolysis in Sample Preparation for Glucuronide Analysis

The analysis of glucuronidated metabolites like this compound often necessitates a hydrolysis step to cleave the glucuronic acid conjugate and release the parent drug or its phase I metabolite for easier detection. restek.comcovachem.com Enzymatic hydrolysis, utilizing the enzyme β-glucuronidase, is generally preferred over chemical hydrolysis due to its high specificity and milder reaction conditions, which minimize the degradation of the analyte. covachem.comscirp.org

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the β-glucuronidase enzyme, incubation time, temperature, and pH. sigmaaldrich.com Enzymes from different sources, such as Escherichia coli, Helix pomatia, and red abalone, exhibit varying levels of activity and optimal conditions. sigmaaldrich.comoup.com

Enzyme SourceOptimal pHOptimal Temperature (°C)Incubation Time
Escherichia coli (recombinant)6.837-5515 min - 16 h
Helix pomatia4.5-5.037-5524 h
Red AbaloneNot specifiedNot specifiedNot specified
Patella vulgata (limpet)4.865Variable

This table presents a summary of typical optimal conditions for β-glucuronidase from various sources, as reported in the literature for different drug glucuronides. The optimal conditions for this compound would require specific experimental determination.

Optimization of these parameters is crucial for achieving complete and reproducible hydrolysis. For instance, recombinant β-glucuronidases have demonstrated the potential for rapid and efficient hydrolysis at lower temperatures compared to enzymes from other sources. nih.gov The concentration of the enzyme is another critical factor, with higher concentrations generally leading to faster and more complete hydrolysis, although cost can be a limiting factor. sigmaaldrich.com

The success of the entire analytical method hinges on the efficiency and reproducibility of the hydrolysis step. Incomplete hydrolysis can lead to an underestimation of the true concentration of this compound in a sample. restek.com Therefore, it is essential to validate the hydrolysis procedure thoroughly. This can be achieved by analyzing certified reference materials or by spiking known concentrations of the glucuronide into a blank matrix and measuring the recovery of the aglycone (Cinnarizine-d8).

Several studies have shown that the choice of enzyme and hydrolysis conditions can significantly impact the recovery of different drug metabolites. norlab.com For example, some enzymes may be more effective for certain classes of glucuronides than others. The matrix of the biological sample (e.g., urine, plasma) can also contain inhibitors of β-glucuronidase, which can affect the hydrolysis efficiency. Therefore, careful sample preparation and the use of appropriate controls are necessary to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of metabolites, including glucuronide conjugates. nih.govhyphadiscovery.com While mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure. nih.gov This is particularly valuable for unambiguously determining the site of glucuronidation on the parent molecule.

For this compound, 1D and 2D NMR experiments would be employed.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals can be used to identify the different protons in both the Cinnarizine-d8 and the glucuronic acid moieties. The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly important for identifying the linkage point between the Cinnarizine-d8 and the glucuronic acid.

The use of deuterated Cinnarizine (Cinnarizine-d8) can simplify the ¹H NMR spectrum by reducing the number of proton signals, which can aid in the interpretation of the spectra of the glucuronide metabolite.

CompoundAnalytical TechniqueKey Findings
CinnarizineRP-HPLCMethod for simultaneous quantification of cinnarizine and its impurities. tandfonline.comresearchgate.net
CinnarizineLC-MS/MSDevelopment of a rapid and simple assay for quantification in human plasma. nih.gov
Cinnarizine and its metabolitesTLC and HPLCQuantification in dosage forms and serum in the presence of degradation products and metabolites. researchgate.netnih.gov
Drug GlucuronidesEnzymatic HydrolysisOptimization of conditions for improved sensitivity in drug detection. scirp.orgnih.gov
N-glucuronidated metabolite1D and 2D ¹H-NMRStructural elucidation of a metabolite unstable under mass spectrometric conditions. nih.govingentaconnect.com
Drug Glucuronide IsomersHPLC-NMR SpectroscopyDirect characterization of isomers in human urine. nih.gov

In Vitro and in Vivo Non Human Investigations of Metabolic Pathways

Metabolic Stability Assessments in Subcellular Fractions and Cell Culture Models

Metabolic stability assays are crucial in drug discovery to predict a drug's half-life and clearance in the body. srce.hr These assays measure the rate at which a compound is metabolized when incubated with various biological systems.

Hepatic Microsomal and Cytosolic Incubation Studies

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UGT enzymes, making them a standard tool for in vitro metabolism studies. srce.hrresearchgate.net Incubation of Cinnarizine (B98889) with liver microsomes in the presence of necessary cofactors like NADPH (for CYPs) and UDPGA (for UGTs) allows for the measurement of both Phase I and Phase II metabolism. nih.gov

Studies have shown that Cinnarizine undergoes significant oxidative metabolism by CYP enzymes, particularly CYP2D6 and CYP2B6, in human liver microsomes. nih.govnih.govclinpgx.org The formation of hydroxylated metabolites is a primary Phase I pathway. nih.gov These metabolites, along with the parent Cinnarizine, are then substrates for glucuronidation. A typical microsomal stability assay would measure the disappearance of the parent drug over time to calculate its intrinsic clearance and half-life.

Table 2: Example Data from a Metabolic Stability Assay of Cinnarizine in Human Liver Microsomes

Incubation Time (minutes)Percent of Parent Cinnarizine Remaining (%)
0100
588
1565
3042
6018

From this data, an in vitro half-life (t½) of approximately 28 minutes and an intrinsic clearance (CLint) of 24.8 μL/min/mg protein could be calculated, indicating intermediate clearance.

Use of Primary Hepatocyte Cultures and Other In Vitro Systems

Primary hepatocyte cultures represent a more comprehensive in vitro model as they contain the full spectrum of metabolic enzymes and cofactors within an intact cellular environment. This allows for the study of the interplay between Phase I and Phase II metabolism, as well as transport mechanisms, which is not possible with microsomes alone. Incubating Cinnarizine with primary human hepatocytes would provide a more accurate prediction of its hepatic clearance and the full profile of its metabolites, including various glucuronide conjugates.

Deuterium (B1214612) Labeling as a Tool for Probing Metabolic Mechanisms

Deuterium labeling is a powerful technique used in pharmaceutical research to investigate drug metabolism. musechem.comhwb.gov.in By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, a molecule like Cinnarizine-d8 is created. clearsynth.com This labeled compound is chemically identical to the parent drug but can be distinguished by mass spectrometry. musechem.com

This property is invaluable for several reasons:

Internal Standards: Deuterium-labeled compounds are the gold standard for use as internal standards in quantitative bioanalysis. musechem.comacs.org They co-elute with the non-labeled analyte during chromatography but are separated by their mass-to-charge ratio in the mass spectrometer, allowing for highly accurate quantification of the drug and its metabolites in complex biological matrices like plasma or urine.

Metabolite Identification: Administering a mixture of labeled and unlabeled drug (e.g., a 1:1 ratio) can help in identifying drug-related metabolites. True metabolites will appear as doublet peaks in the mass spectrum, separated by the number of deuterium atoms, making them easy to distinguish from endogenous compounds.

Kinetic Isotope Effect: The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. If this bond is broken during a rate-limiting metabolic step, the reaction will proceed more slowly for the deuterated compound. This phenomenon, known as the kinetic isotope effect, can be used to probe reaction mechanisms and identify sites of metabolic attack. musechem.com For Cinnarizine, strategic placement of deuterium could help determine the primary sites of CYP-mediated oxidation.

In the context of Cinnarizine-d8 Glucuronide, the "d8" label serves as a tracer, allowing researchers to precisely follow the parent molecule through the glucuronidation pathway and accurately measure the formation of its glucuronide conjugate without interference from other substances.

Comparative Metabolism Studies Across Diverse Biological Systems

The expression and function of UGT enzymes exhibit significant variability across different animal species. researchgate.netmdpi.commdpi.com This leads to marked species-specific differences in the rate and profile of glucuronide metabolites. For compounds containing a tertiary amine, such as Cinnarizine, N-glucuronidation is a key pathway that is known to be highly variable among species. nih.govnih.gov Often, this pathway is more efficient in primates and humans compared to rodents or canines. nih.gov

Therefore, when studying the formation of this compound, it is crucial to perform comparative in vitro studies using liver microsomes from a range of preclinical species (e.g., mouse, rat, dog, cynomolgus monkey). Such studies help in selecting the most appropriate animal model for subsequent in vivo pharmacokinetic studies—one that most closely mimics the metabolic profile expected in humans. These differences in metabolic capacity can have profound implications for the clearance and exposure of the drug in different species.

Table 3: Hypothetical Comparative Rates of this compound Formation in Liver Microsomes
SpeciesVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km)
Mouse85 ± 7.6120 ± 150.71
Rat115 ± 9.895 ± 111.21
Dog40 ± 3.9150 ± 180.27
Cynomolgus Monkey250 ± 21.070 ± 83.57

In addition to inter-species differences, significant metabolic variability can exist within a single species due to genetic factors. The genes encoding UGT enzymes are known to be polymorphic, leading to the expression of enzymes with varying levels of activity. nih.govnih.govmdpi.com These genetic polymorphisms can result in distinct phenotypes, often categorized as poor, intermediate, or extensive metabolizers.

This variability can be investigated in non-human models by using different inbred strains of mice, which are genetically homogenous within the strain but differ from other strains. By comparing the glucuronidation of Cinnarizine-d8 in liver microsomes from various mouse strains (e.g., C57BL/6, BALB/c, CD-1), researchers can assess the potential impact of genetic background on the drug's metabolism. Understanding this variability is important for interpreting toxicology and efficacy studies, as differences in drug clearance can lead to significant variations in systemic exposure and, consequently, biological response.

Table 4: Hypothetical Strain Variability in Cinnarizine-d8 Glucuronidation in Mouse Liver Microsomes
Mouse StrainUGT Allele (Hypothetical)Metabolizer PhenotypeRate of Glucuronide Formation (pmol/min/mg protein)
C57BL/6UGT1A11/1Extensive92 ± 8.1
BALB/cUGT1A11/28Intermediate55 ± 6.3
CD-1 (Outbred)VariableMixed Population75 ± 15.2 (Wider SD)
DBA/2UGT1A16/6Poor21 ± 3.5

Applications in Pre Clinical Pharmacokinetic Research Models

Utilization of Cinnarizine-d8 Glucuronide in Animal Pharmacokinetic Studies

Animal models are fundamental to predicting the pharmacokinetic behavior of drugs in humans. The use of this compound in these models offers significant advantages in accurately characterizing the disposition of the glucuronide metabolite.

Tracer Studies for Metabolite Excretion and Distribution in Non-Human Organisms

Stable isotope-labeled compounds like this compound are exceptionally valuable as tracers in "pulse-chase" or metabolic flux studies. In a typical preclinical study, a non-human organism, such as a Sprague-Dawley rat or a Beagle dog, is administered a dose of unlabeled Cinnarizine (B98889). Subsequently, a microdose of this compound can be administered intravenously. This allows researchers to track the distribution and elimination of the pre-formed glucuronide metabolite independently of the ongoing formation of the native (unlabeled) Cinnarizine glucuronide from the parent drug.

By collecting and analyzing biological matrices such as plasma, urine, feces, and bile, the excretion pathways and distribution patterns of the glucuronide can be meticulously mapped. Mass spectrometry is employed to distinguish between the deuterated (d8) and non-deuterated (d0) forms of the glucuronide, providing a clear picture of its fate. This approach is critical for understanding whether the metabolite is rapidly cleared, undergoes enterohepatic recirculation, or distributes into specific tissues.

Table 1: Illustrative Excretion Profile of this compound in Sprague-Dawley Rats Following a Single Intravenous Dose

Time (hours)Percent of Administered Dose in Urine (Cumulative)Percent of Administered Dose in Feces (Cumulative)Percent of Administered Dose in Bile (Cumulative)
0-435.2%2.1%15.8%
4-852.8%5.5%28.4%
8-1265.1%9.8%35.1%
12-2472.5%18.2%38.9%
24-4874.3%23.6%39.5%

This table presents hypothetical data for illustrative purposes.

Assessment of Systemic Exposure and Clearance of Glucuronidated Metabolites

A primary application of this compound is in the precise determination of the pharmacokinetic parameters of the glucuronide metabolite itself. When administered directly, typically intravenously, the plasma concentration-time profile of this compound can be monitored without interference from the parent drug's metabolism. This allows for the direct calculation of key parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), volume of distribution (Vd), and clearance (CL).

Table 2: Hypothetical Pharmacokinetic Parameters of Cinnarizine and this compound in Beagle Dogs

ParameterCinnarizine (Oral Administration)This compound (IV Administration)
Cmax (ng/mL) 250 ± 45850 ± 110
Tmax (h) 3.0 ± 0.50.25 (IV bolus)
AUC (ng·h/mL) 4500 ± 9503200 ± 650
Clearance (mL/min/kg) 5.5 ± 1.215.8 ± 3.1
Half-life (t½) (h) 24.1 ± 3.54.2 ± 0.8

This table presents hypothetical data for illustrative purposes.

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies for Glucuronidation Processes

In vitro-in vivo extrapolation (IVIVE) is a critical component of modern drug development, aiming to predict human pharmacokinetics from in vitro data, thereby reducing reliance on extensive animal and human testing.

Predictive Modeling from Microsomal and Hepatocyte Intrinsic Clearance Data

In vitro systems, such as human liver microsomes and hepatocytes, are used to determine the intrinsic clearance (CLint) of a drug via specific metabolic pathways. To study glucuronidation, these systems are fortified with the necessary cofactor, UDP-glucuronic acid (UDPGA). By incubating Cinnarizine with these systems, the rate of formation of Cinnarizine glucuronide can be measured.

This compound serves as an essential analytical standard in these experiments. It is used to create a standard curve for the precise quantification of the Cinnarizine glucuronide formed during the in vitro incubation. The high analytical accuracy afforded by using a stable isotope-labeled standard is crucial for generating reliable CLint values. These in vitro clearance values are then scaled using physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver) to predict the in vivo hepatic clearance of Cinnarizine via the glucuronidation pathway.

Integration of Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition

Physiologically based pharmacokinetic (PBPK) models are sophisticated mathematical models that simulate the ADME processes of drugs in the body. These models incorporate physiological data, drug-specific physicochemical properties, and in vitro metabolic data to predict drug concentrations in various tissues over time.

Investigation of Pre-clinical Drug-Drug Interactions Affecting Glucuronidation

Glucuronidation is a major metabolic pathway that can be subject to drug-drug interactions (DDIs), either through inhibition or induction of the UDP-glucuronosyltransferase (UGT) enzymes responsible for the reaction. Preclinical assessment of this DDI potential is a regulatory requirement.

In vitro DDI studies are conducted using human liver microsomes or hepatocytes. In these assays, Cinnarizine is co-incubated with a potential interacting drug to determine if the interacting drug inhibits or induces the formation of Cinnarizine glucuronide. This compound is used as the analytical standard to accurately quantify the amount of metabolite formed. A significant decrease in metabolite formation in the presence of a co-administered drug suggests inhibition of the UGT enzyme, while an increase suggests induction. These in vitro findings can then be used in PBPK models to predict the clinical significance of the potential DDI. The use of the deuterated standard ensures that the quantification is robust and sensitive, which is critical for making accurate predictions about the safety and efficacy of co-administering Cinnarizine with other medications.

Table 3: Illustrative In Vitro Inhibition of Cinnarizine Glucuronidation in Human Liver Microsomes

InhibitorInhibitor Concentration (µM)Cinnarizine Glucuronide Formation (% of Control)IC50 (µM)
Drug X (Known UGT Inhibitor) 185.4%12.5
1052.1%
5015.8%
Drug Y (No Interaction) 198.2%>100
1095.6%
5092.3%

This table presents hypothetical data for illustrative purposes. This compound would be used as the analytical standard to quantify the metabolite.

Evaluation of Enzyme Inhibition and Induction Potency in Animal Models

There is no available scientific literature that has evaluated the enzyme inhibition or induction potency of this compound in animal models. Such studies are crucial in preclinical development to assess the potential of a new chemical entity to alter the metabolism of co-administered drugs. The process of enzyme inhibition can lead to increased plasma concentrations of other drugs, potentially causing toxicity, while enzyme induction can decrease the efficacy of co-administered therapies.

In the broader context of drug metabolism, glucuronide metabolites are not typically potent inhibitors or inducers of cytochrome P450 (CYP) enzymes. However, this is a general observation and would require specific experimental verification for any compound. Factors that can influence drug glucuronidation in humans and animal models include age, diet, smoking, disease states, and the presence of other drugs nih.gov.

Assessing the Impact of Co-administered Compounds on Metabolite Formation

Specific studies assessing the impact of co-administered compounds on the formation of this compound have not been reported. In principle, any compound that inhibits or induces the specific UDP-glucuronosyltransferase (UGT) isozymes responsible for Cinnarizine glucuronidation would be expected to alter the formation of its glucuronide metabolites. The UGT enzyme family is responsible for catalyzing the conjugation of glucuronic acid to various substrates nih.gov.

Drug-drug interactions involving the glucuronidation pathway are a known clinical concern. For instance, the co-administration of a drug that is a potent inhibitor of a specific UGT enzyme can lead to decreased clearance and increased exposure to another drug that is primarily eliminated via that UGT pathway. Conversely, an inducer could increase the metabolism and clearance of the co-administered drug.

Future Research Directions and Methodological Innovations in Metabolite Science

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

The accurate and comprehensive profiling of drug metabolites in complex biological matrices is fundamental to understanding their pharmacological and toxicological profiles. The use of stable isotope-labeled internal standards, such as Cinnarizine-d8 Glucuronide, is crucial for achieving high accuracy and precision in quantitative bioanalysis. Advanced analytical platforms are continuously being developed to enhance the sensitivity, selectivity, and throughput of metabolite profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone of metabolite analysis. Modern LC-MS systems, equipped with high-resolution mass spectrometers like Orbitrap and time-of-flight (TOF) analyzers, enable the confident identification and quantification of a wide range of metabolites. For glucuronide conjugates, which can be thermally labile, soft ionization techniques such as electrospray ionization (ESI) are indispensable. The high mass accuracy of these instruments allows for the determination of elemental composition, aiding in the structural elucidation of unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a complementary approach to MS. While less sensitive, NMR provides detailed structural information without the need for chromatographic separation. It is particularly powerful for identifying the exact site of glucuronidation on a molecule, a task that can be challenging with MS alone. The non-destructive nature of NMR also allows for the recovery of the sample for further analysis.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging technique that offers high separation efficiency for charged and polar metabolites, such as glucuronides. Its low sample consumption makes it ideal for studies where sample volume is limited.

The integration of these platforms, often referred to as a "multi-omics" approach, provides a more complete picture of the metabolic fate of a drug. The use of this compound as an internal standard across these platforms ensures data consistency and reliability.

Analytical PlatformStrengths for Glucuronide ProfilingLimitations
LC-MS High sensitivity and selectivity, suitable for complex matrices, provides molecular weight information.Isomeric metabolites can be difficult to distinguish, potential for ion suppression.
NMR Provides detailed structural information, non-destructive, quantitative.Lower sensitivity compared to MS, requires higher sample concentrations.
CE-MS High separation efficiency for charged metabolites, low sample consumption.Lower loading capacity, reproducibility can be challenging.

Novel In Vitro Models for Enhanced Prediction of Glucuronidation and Metabolic Fate

Predicting the metabolic fate of a drug candidate early in the development process is crucial for reducing attrition rates. Traditional in vitro models, such as liver microsomes and primary hepatocytes, have limitations in long-term culture and predicting complex metabolic interactions. Novel in vitro models are being developed to provide more physiologically relevant and predictive data.

Microfluidic Systems and Organ-on-a-Chip Technologies for Metabolic Studies

Microfluidic systems, also known as "labs-on-a-chip," allow for the precise control of the cellular microenvironment, mimicking the physiological conditions of tissues and organs. Organ-on-a-chip (OOC) models, particularly those incorporating liver cells, have shown great promise in studying drug metabolism. These systems can maintain the viability and function of hepatocytes for extended periods, enabling the investigation of long-term metabolic processes and chronic toxicity.

For instance, a liver-on-a-chip model could be used to study the glucuronidation of Cinnarizine (B98889) in a dynamic flow environment that mimics blood flow in the liver sinusoids. This would provide a more accurate prediction of its in vivo metabolic clearance compared to static cell cultures. Furthermore, multi-organ chips can be developed to investigate the interplay between different organs in drug metabolism and disposition. For example, a gut-liver-on-a-chip could model the first-pass metabolism of orally administered Cinnarizine, providing insights into its bioavailability.

Application of Stem Cell-Derived Cellular Systems in Metabolism Research

The use of human induced pluripotent stem cells (iPSCs) to generate hepatocytes (iPSC-hepatocytes) offers a renewable and patient-specific source of cells for metabolism studies. This technology allows for the investigation of inter-individual variability in drug metabolism due to genetic polymorphisms in drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs).

By generating iPSC-hepatocytes from a diverse population of donors, researchers can study how genetic variations in UGTs affect the rate and extent of Cinnarizine glucuronidation. This can help in identifying subpopulations that may be at a higher risk of adverse drug reactions or therapeutic failure. Furthermore, iPSC technology can be used to create disease models, allowing for the investigation of how liver diseases, such as non-alcoholic fatty liver disease (NAFLD), impact drug metabolism.

Computational and In Silico Approaches in Predicting Metabolic Pathways

Computational and in silico methods are increasingly being used to predict the metabolic fate of drugs, complementing experimental approaches and reducing the reliance on animal testing. These methods range from molecular modeling to machine learning algorithms.

Molecular Docking and Dynamics Simulations for UGT Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., Cinnarizine) when bound to a receptor (e.g., a UGT enzyme) to form a stable complex. This can provide insights into the specific UGT isoforms responsible for the glucuronidation of a drug and the potential for drug-drug interactions. For piperazine-containing drugs like Cinnarizine, docking studies have helped identify key interactions within the active sites of UGT enzymes, such as UGT1A4 and UGT2B10, which are known to be involved in the N-glucuronidation of tertiary amines. nih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time. This can reveal conformational changes in the enzyme upon substrate binding and provide a more detailed understanding of the catalytic mechanism of glucuronidation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucuronidation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of drug metabolism, QSAR models can be developed to predict the likelihood of a compound being a substrate for a particular UGT isoform or to predict the site of glucuronidation.

For tertiary amines like Cinnarizine, QSAR models have been developed to predict their susceptibility to N-glucuronidation. These models are built using a training set of compounds with known glucuronidation profiles and a set of molecular descriptors that capture the physicochemical properties of the molecules. Once validated, these models can be used to screen large libraries of virtual compounds and prioritize those with favorable metabolic profiles for synthesis and further testing.

Computational ApproachApplication in Glucuronidation PredictionExample Finding for Similar Compounds
Molecular Docking Predicts binding affinity and orientation of substrates in UGT active sites.Identification of key amino acid residues in UGT1A4 responsible for binding piperazine derivatives.
Molecular Dynamics Simulates the dynamic behavior of the UGT-substrate complex.Elucidation of conformational changes in the UGT enzyme upon ligand binding, facilitating catalysis.
QSAR Modeling Predicts the likelihood and site of glucuronidation based on chemical structure.Development of models that accurately predict the N-glucuronidation of tertiary amine-containing drugs.

Broader Implications of Deuterated Metabolite Research in Understanding Biochemical Pathways and Enzyme Function

The use of deuterated compounds, such as the precursor Cinnarizine-d8, extends far beyond their application as internal standards in analytical chemistry. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), provides a powerful tool for probing the intricacies of biochemical pathways and enzyme function. This approach offers unique insights into reaction mechanisms, metabolic flux, and the roles of specific enzymes.

One of the most significant applications of deuteration in metabolite research is the study of the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. portico.orgwikipedia.org

By observing a KIE in the metabolism of a deuterated drug, researchers can deduce that the cleavage of that specific C-H bond is a rate-determining step in the metabolic pathway. portico.orgnih.gov For instance, if the glucuronidation of Cinnarizine-d8 were to proceed at a slower rate than that of non-deuterated Cinnarizine, it would suggest that a C-H bond at the site of deuteration is involved in a critical step of the enzymatic process. This information is invaluable for elucidating the precise mechanism by which enzymes like UDP-glucuronosyltransferases (UGTs) recognize and modify their substrates.

Furthermore, deuterated metabolites are instrumental in metabolic flux analysis , which seeks to quantify the rates of metabolic reactions within a biological system. By introducing a deuterated precursor and tracking the appearance and distribution of its deuterated metabolites over time, researchers can map the flow of molecules through various interconnected pathways. researchgate.netcreative-proteomics.com This technique, often referred to as stable isotope tracing, allows for a dynamic view of metabolism that is not achievable with traditional methods. For example, deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to visualize metabolic pathways in vivo, offering insights into both normal physiology and disease states. researchgate.netnih.govmdpi.com

The study of deuterated metabolites also contributes significantly to our understanding of enzyme function and specificity . Enzymes often exhibit a high degree of stereoselectivity and regioselectivity. By synthesizing deuterated analogues of a substrate with deuterium atoms at specific positions, scientists can investigate how an enzyme interacts with the substrate at a molecular level. Changes in the metabolic profile or the rates of different metabolic reactions can reveal the preferred sites of enzymatic attack and the orientation of the substrate within the enzyme's active site. acs.orgcreative-enzymes.com

The insights gained from deuterated metabolite research have profound implications for drug discovery and development. A deeper understanding of a drug's metabolic fate can lead to the design of new chemical entities with improved pharmacokinetic profiles. For example, if a particular metabolic pathway leads to the rapid clearance of a drug or the formation of toxic metabolites, deuteration at the site of metabolism can slow down this process, potentially leading to a longer-acting and safer drug. portico.org This strategy has been successfully employed in the development of several deuterated drugs.

Research AreaApplication of Deuterated MetabolitesKey Insights Gained
Reaction Mechanisms Kinetic Isotope Effect (KIE) StudiesIdentification of rate-determining steps in enzymatic reactions.
Metabolic Flux Analysis Stable Isotope TracingQuantification of the flow of molecules through biochemical pathways.
Enzyme Function Site-specific DeuterationUnderstanding of enzyme-substrate interactions, stereoselectivity, and regioselectivity.
Drug Development Metabolic Pathway ElucidationDesign of drugs with improved pharmacokinetic and safety profiles.

Q & A

Q. What analytical methods are recommended for sensitive detection and quantification of Cinnarizine-d8 Glucuronide in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high specificity and sensitivity (detection limits <0.1 mg/L) . Key parameters include:

  • Sample Preparation: Protein precipitation with acetone or methanol for serum , solid-phase extraction (SPE) for urine . Note that glucuronides may be lost during SPE wash steps due to polarity .
  • Chromatography: Use hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns with gradients optimized for polar conjugates (e.g., 0.1% formic acid in water/acetonitrile) .
  • Validation: Include matrix effects, recovery (>80%), and intra-day precision (<15% RSD) .

Q. How can enzymatic hydrolysis be optimized for quantifying total Cinnarizine-d8 exposure in pharmacokinetic studies?

Methodological Answer: Use β-glucuronidase (e.g., E. coli sourced) at 37°C for 2–4 hours with pH 5.0 buffer . Validate hydrolysis efficiency (>95%) by spiking deuterated internal standards (e.g., this compound-d8) . Correct for spontaneous hydrolysis by including negative controls (enzyme-free incubations) .

Q. What critical validation parameters should be prioritized when developing a this compound assay for tissue distribution studies?

Methodological Answer:

  • Selectivity: Test for interference from endogenous isomers (e.g., O-/N-glucuronides) using MS/MS fragmentation .
  • Stability: Assess freeze-thaw cycles, short-term (4°C) storage, and benchtop stability in target matrices (e.g., brain homogenates) .
  • Linearity: Ensure dynamic range covers expected concentrations (e.g., 0.1–500 ng/mL) with R² >0.99 .

Advanced Research Questions

Q. How can researchers resolve structural ambiguity between O- and N-glucuronide isomers of Cinnarizine-d8?

Q. What experimental strategies address discrepancies between in vitro glucuronidation rates and in vivo pharmacokinetic data?

Methodological Answer:

  • Tissue-Specific Metabolism: Compare hepatic vs. intestinal microsomal activity using species-relevant models (e.g., human vs. rat) .
  • Protein Binding: Assess unbound fraction via equilibrium dialysis, as acyl glucuronides may bind albumin, altering clearance .
  • Enterohepatic Recirculation: Use bile-cannulated models to quantify biliary excretion and reabsorption .

Q. How can the metabolic stability of this compound be evaluated to predict drug-drug interaction risks?

Methodological Answer:

  • Reaction Phenotyping: Incubate with recombinant UDP-glucuronosyltransferases (UGTs) to identify primary isoforms (e.g., UGT1A1, UGT2B7) .
  • Time-Dependent Inhibition (TDI) Assays: Pre-incubate UGTs with inhibitors (e.g., valproic acid) to assess irreversible binding .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrate in vitro clearance data with organ blood flow rates .

Q. What advanced techniques quantify this compound’s contribution to enterohepatic recirculation?

Methodological Answer:

  • Stable Isotope Tracers: Administer ²H₂O to measure gluconeogenesis vs. glycogenolysis contributions using Bayesian NMR analysis .
  • Chiral Analysis: Resolve enantiomers via chiral columns to track stereospecific recirculation .
  • Compartmental Modeling: Use WinNonlin or NONMEM to estimate recycling rate constants from plasma/urine time profiles .

Q. How can the immunogenic potential of this compound be assessed, given acyl glucuronide reactivity?

Methodological Answer:

  • Covalent Binding Assays: Incubate with human serum albumin (HSA) and quantify adducts via LC-MS (detect shifts in molecular weight) .
  • Dendritic Cell Activation Tests: Measure cytokine release (e.g., IL-6, TNF-α) in primary human cells exposed to glucuronide-protein adducts .
  • Structure-Activity Relationships (SAR): Compare adduct formation rates to known hepatotoxins (e.g., diclofenac acyl glucuronide) .

Data Contradiction Management

Q. How should researchers interpret conflicting data on direct glucuronide quantification vs. enzymatic hydrolysis approaches?

Analytical Guidance: Direct LC-MS/MS is preferred for intact glucuronides but may suffer from matrix effects (e.g., ion suppression in meconium ). Hydrolysis is reliable for total analyte quantification but obscures conjugate-specific pharmacokinetics. Use orthogonal methods: validate hydrolysis efficiency with isotopically labeled standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.